2-(Perfluorohexyl)ethanethiol

Catalog No.
S1897634
CAS No.
34451-26-8
M.F
C8H5F13S
M. Wt
380.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Perfluorohexyl)ethanethiol

CAS Number

34451-26-8

Product Name

2-(Perfluorohexyl)ethanethiol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol

Molecular Formula

C8H5F13S

Molecular Weight

380.17 g/mol

InChI

InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2

InChI Key

GTPHVVCYEWPQFE-UHFFFAOYSA-N

SMILES

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Applications

  • Self-assembled monolayers (SAMs)

    HFTE can form self-assembled monolayers (SAMs) on various metal surfaces. SAMs are ordered organic assemblies with tailorable properties that can be used to modify the surface chemistry of materials []. HFTE-based SAMs have been investigated for their potential applications in areas like corrosion protection, microfluidics, and biosensors [, ].

  • Superhydrophobic and oleophobic coatings

    HFTE's strong fluorine-carbon bonds make it highly hydrophobic (water-repellent) and oleophobic (oil-repellent). Researchers have explored using HFTE to create superhydrophobic and oleophobic coatings for various applications, including textiles, filtration membranes, and anti-fouling surfaces [, ].

Biological Applications

  • Protein immobilization

    HFTE can be used to immobilize proteins on surfaces. Protein immobilization is a technique used in various bioanalytical applications, such as biosensors and affinity chromatography. HFTE's ability to form well-defined SAMs makes it a suitable candidate for protein immobilization [].

  • Cellular labeling

    Researchers have investigated the use of HFTE for labeling cells. HFTE can be conjugated with biomolecules like antibodies, allowing for specific targeting and labeling of cells of interest [].

2-(Perfluorohexyl)ethanethiol is a specialized organosulfur compound characterized by the presence of a perfluorohexyl group attached to an ethanethiol backbone. Its chemical formula is C8H5F13S, and it features a long perfluorinated carbon chain that imparts unique properties such as hydrophobicity and chemical stability. The compound is part of a broader class of perfluoroalkyl substances (PFAS), which are known for their resistance to degradation in the environment and their potential bioaccumulation in living organisms.

Typical of thiols. These include:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For example, 2-(Perfluorohexyl)ethanethiol can be oxidized using hydrogen peroxide or other oxidizing agents to yield corresponding sulfonic acids.
  • Reduction: The compound can undergo reduction reactions, particularly when treated with reducing agents such as lithium aluminum hydride, converting it into less oxidized thiol forms.
  • Substitution Reactions: The sulfur atom in thiols can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex fluorinated compounds .

The synthesis of 2-(Perfluorohexyl)ethanethiol typically involves several methods:

  • Fluorination Reactions: Starting from non-fluorinated thiols, fluorination can be achieved through electrochemical methods or direct fluorination techniques.
  • Telomerization: This method involves the reaction of tetrafluoroethylene with a suitable thiol compound under controlled conditions to produce the desired perfluorinated thiol.
  • Reduction of Sulfonic Acids: Another approach includes the reduction of corresponding sulfonic acids derived from perfluoroalkylated compounds to yield 2-(Perfluorohexyl)ethanethiol .

2-(Perfluorohexyl)ethanethiol finds applications primarily in:

  • Surface Coatings: Due to its hydrophobic nature, it is used in formulations for water-repellent coatings.
  • Lubricants: Its properties make it suitable for use in high-performance lubricants that require low friction and high thermal stability.
  • Bioconjugation: The compound's reactive thiol group allows for bioconjugation applications in materials science and biological research.

These applications leverage the unique properties imparted by the perfluorinated chain .

Interaction studies involving 2-(Perfluorohexyl)ethanethiol focus on its behavior in different environments, particularly regarding its adsorption characteristics on surfaces and interactions with other chemical entities. Research has shown that self-assembled monolayers formed from such compounds can influence molecular recognition processes and surface chemistry significantly . Further studies are needed to explore its interactions with biological membranes and other environmental factors.

Several compounds share structural similarities with 2-(Perfluorohexyl)ethanethiol, including:

  • 1-Hexanethiol: A non-fluorinated analog that lacks the unique properties imparted by fluorination.
  • 2-(Perfluorooctyl)ethanethiol: Similar structure but with a longer perfluorinated chain, which may enhance certain properties like hydrophobicity.
  • Perfluorodecanethiol: Another perfluorinated thiol that exhibits similar chemical behavior but varies in chain length.
CompoundStructural FeaturesUnique Properties
2-(Perfluorohexyl)ethanethiolC8H5F13SHigh stability, low surface energy
1-HexanethiolC6H14SNon-fluorinated, more reactive
2-(Perfluorooctyl)ethanethiolC10H13F17SLonger chain increases hydrophobicity
PerfluorodecanethiolC12H17F23SEven longer chain enhances chemical stability

The uniqueness of 2-(Perfluorohexyl)ethanethiol lies in its balance between chain length and functional reactivity, making it suitable for specialized applications where both properties are required .

XLogP3

5.3

UNII

66E2ZQ1P07

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34451-26-8

Wikipedia

2-(perfluorohexyl)ethanethiol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

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